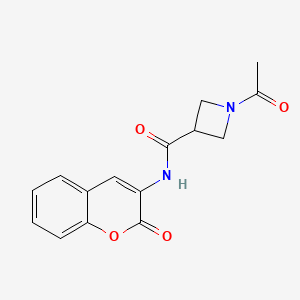

1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide” is a chemical compound with the molecular formula C15H14N2O4. The coumarin moiety in this compound is essentially planar and the cyclohexane ring adopts the usual chair conformation .

Synthesis Analysis

This compound can be synthesized through various methods. One such method involves the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .Molecular Structure Analysis

The dihedral angle between the mean plane of the coumarin residue and the plane of the amide residue (defined as the N, C, and O atoms) is 18.9° . There are two intramolecular hydrogen bonds involving the amide group .Scientific Research Applications

Synthesis and Characterization

Research has explored the synthesis and characterization of compounds related to 1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide, focusing on their potential biological activities. For example, a study detailed the synthesis and biological evaluation of Schiff bases containing indole moiety and their derivatives, highlighting their antioxidant and antimicrobial activities (Saundane & Mathada, 2015). Similarly, Azab et al. (2017) reported on the synthesis and pharmacological evaluation of Chromeno[3,4‐c]pyrrole‐3,4‐dione‐based N‐Heterocycles, demonstrating significant antimicrobial properties (Azab, Azab, & Elkanzi, 2017).

Antimicrobial and Antioxidant Activities

Several studies have synthesized and tested derivatives of 1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide for antimicrobial and antioxidant activities. For instance, research on the synthesis and QSAR studies of 4-Oxo-thiazolidines and 2-Oxo-azetidines highlighted their potential as antibacterial agents against common pathogens (Desai et al., 2008). Another study focused on the design and synthesis of novel Arylisoxazole‐Chromenone Carboxamides, investigating biological activities associated with Alzheimer's disease, and discovered compounds with significant cholinesterase inhibitory activity (Saeedi et al., 2020).

Chemosensors for Cyanide Anions

Research into the development of chemosensors has utilized derivatives of 1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide. A study by Wang et al. (2015) synthesized coumarin benzothiazole derivatives that can recognize cyanide anions through a Michael addition reaction, demonstrating their utility in detecting cyanide with visible color change and fluorescence quenching (Wang et al., 2015).

Future Directions

properties

IUPAC Name |

1-acetyl-N-(2-oxochromen-3-yl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-9(18)17-7-11(8-17)14(19)16-12-6-10-4-2-3-5-13(10)21-15(12)20/h2-6,11H,7-8H2,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJKGXOBBBJHFOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)NC2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-(2-oxo-2H-chromen-3-yl)azetidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-diamino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2795686.png)

![3-{[Methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide](/img/structure/B2795687.png)

![3-[(2-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2795688.png)

![(E)-2-(benzylamino)-3-(((3-chlorophenyl)imino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2795689.png)

![5-[2-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-2-(phenylmethyl)-3,4-dihydroisoquinolin-1-one](/img/structure/B2795692.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2795693.png)

![3-(1H-indol-3-yl)-1-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2795694.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,3,4-trimethoxybenzamide](/img/structure/B2795698.png)